2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide is an organic compound that features a combination of chlorophenyl, sulfanyl, fluoro, and nitrophenyl groups
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 4-fluoro-3-nitroaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions for these reactions include mild temperatures and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide include:
2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide: This compound has a benzyl group instead of a nitrophenyl group, which may alter its reactivity and biological activity.
3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)-2,5-pyrrolidinedione:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOZOYMTCQFJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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